

Application Notes and Protocols for the Analytical Assessment of Manganese Citrate Purity

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Compound of Interest		
Compound Name:	Manganese citrate	
Cat. No.:	B158831	Get Quote

Introduction

Manganese citrate, a salt of manganese and citric acid, serves as a nutritional supplement and food additive, valued for its bioavailability.[1][2][3] Its use in pharmaceuticals and food products necessitates stringent purity control to ensure safety and efficacy.[4] This document provides detailed analytical methods and protocols for the comprehensive purity assessment of manganese citrate, intended for researchers, scientists, and professionals in drug development and quality control. The methodologies cover identification, assay, quantification of impurities, and advanced structural characterization.

Physicochemical Properties

Manganese citrate typically presents as an off-white to pale pink, fine, granular solid or powder.[2][5][6] It is very slightly soluble in water and is often found in a hydrated form, commonly as **manganese citrate** decahydrate.[5][7]



Property	Description	References
Chemical Formula	Mn3(C6H5O7)2	[5]
Molecular Weight	543.01 g/mol (anhydrous)	[5][7]
Appearance	Off-white to pale pink fine powder	[5][6]
Solubility	Very slightly soluble in water	[5]
CAS Number	10060-26-1	[5][6]

Purity Specifications and Acceptance Criteria

The following table summarizes typical specifications for food and pharmaceutical-grade **manganese citrate**, compiled from various sources including Food Chemicals Codex (FCC) and United States Pharmacopeia (USP) guidelines.[5][6]

Parameter	Specification	References
Assay (as Mn ₃ (C ₆ H ₅ O ₇) ₂)	96.5% - 104.8% (on dried basis)	[5][6]
Manganese (Mn) Content	22.0% - 23.9% (as-is basis)	[6]
Loss on Drying (LOD)	23.0% - 26.0%	[5][6]
Arsenic (As)	≤ 3 mg/kg (ppm)	[5][6]
Lead (Pb)	≤ 2 mg/kg (ppm)	[5][6]
Sulfates (SO ₄ ²⁻)	≤ 0.02%	[5][6]
Chloride (Cl ⁻)	≤ 0.05%	[8]
Heavy Metals	≤ 10 ppm	[9]

Experimental Protocols Identification Tests



These qualitative tests confirm the presence of manganese and citrate ions.

A. Test for Manganese:

- Principle: Manganese ions produce a characteristic reaction. A common method involves dissolution in hydrochloric acid.
- Procedure:
 - Prepare a 1:20 solution of the sample in 1 N hydrochloric acid.
 - The solution should give a positive test for Manganese as per standard qualitative analysis procedures.[5]

B. Test for Citrate:

- Principle: Citrate ions undergo a specific reaction, often a precipitation or color change, in the presence of certain reagents.
- Procedure:
 - Prepare an aqueous solution of the sample (e.g., 80 mg/mL).[10]
 - The sample solution should respond positively to standard tests for citrate.[5][10]

Assay of Manganese by Complexometric Titration

This protocol determines the percentage of manganese in the sample using ethylenediaminetetraacetic acid (EDTA).

Principle: Manganese (II) ions form a stable complex with EDTA. The endpoint of the titration
is detected using an indicator, such as Eriochrome Black T, which changes color when all the
manganese has been complexed by the EDTA titrant. The titration is performed at an
alkaline pH (around 10) to ensure the stability of the Mn-EDTA complex. An antioxidant like
ascorbic acid is added to prevent the oxidation of Mn(II) in the alkaline solution.





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Workflow for Manganese Assay by EDTA Titration

- Reagents:
 - 0.05 M Edetate Disodium (EDTA) volumetric solution (VS)
 - Ammonia-Ammonium Chloride Buffer TS (pH ~10)
 - Eriochrome Black T indicator
 - Deionized (DI) water
- Procedure:
 - Accurately weigh about 400 mg of Manganese Citrate.[8][10]
 - Dissolve the sample in 50 mL of DI water.[8][10]
 - Add 20 mL of ammonia-ammonium chloride buffer TS and approximately 0.1 mL of eriochrome black TS.[10]
 - Titrate with 0.05 M edetate disodium VS to a sharp blue endpoint.[8][10]
 - Perform a blank determination under the same conditions and make any necessary corrections.



Calculate the percentage of manganese. Each mL of 0.05 M edetate disodium is
equivalent to 1.215 mg of magnesium (Mg), and a similar calculation adjusted for the
molecular weight of manganese would be performed. The assay for manganese citrate
itself is then calculated based on the manganese content.

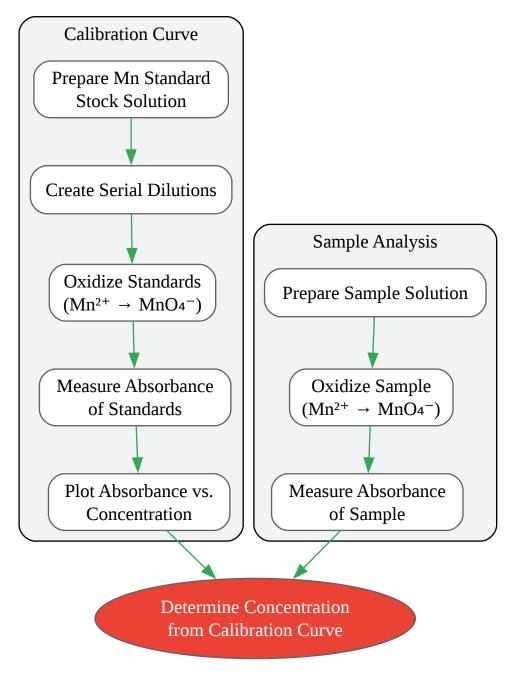
Determination of Manganese by UV-Vis Spectrophotometry

This method offers a sensitive alternative for quantifying manganese.

Principle: Colorless manganese (II) ions are oxidized to the intensely purple permanganate ion (MnO₄⁻) using a strong oxidizing agent like potassium periodate in an acidic solution. The absorbance of the resulting purple solution is measured with a spectrophotometer at its λmax (around 525 nm). The concentration is determined by comparing the absorbance to a calibration curve prepared from standards of known manganese concentration.[11]



Logical Flow for Spectrophotometric Manganese Analysis



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Logical Flow for Spectrophotometric Manganese Analysis

- Reagents:
 - Standard Manganese solution (1000 ppm)



- Potassium periodate (KIO₄)
- Phosphoric acid (H₃PO₄)
- Nitric Acid (HNO₃)

Procedure:

- Calibration Curve: Prepare a series of standard solutions with known manganese concentrations from the stock solution.
- Sample Preparation: Accurately weigh a sample of manganese citrate, dissolve it in dilute nitric acid, and dilute to a known volume.
- Oxidation: To an aliquot of each standard and the sample solution, add phosphoric acid and potassium periodate. Heat the solution to develop the purple color of the permanganate ion.
- Measurement: After cooling, measure the absorbance of each solution at the wavelength of maximum absorbance (approx. 525 nm) using a UV-Vis spectrophotometer.
- Calculation: Plot the absorbance of the standards versus their concentrations to create a calibration curve. Determine the concentration of manganese in the sample solution from this curve.

Loss on Drying (LOD)

This test quantifies the amount of volatile matter, primarily water, in the sample.

- Principle: The sample is heated at a specified temperature until a constant weight is achieved. The weight loss is calculated as a percentage of the initial sample weight.
- Procedure:
 - Accurately weigh approximately 1.0 g of the manganese citrate sample into a pre-dried and tared weighing bottle.



- Dry the sample in a convection oven at 135°C for 16 hours, or until a constant weight is achieved.[8]
- Cool the sample in a desiccator to room temperature and re-weigh.
- Calculate the percentage loss on drying. The acceptable range is typically between 23.0% and 26.0%.[5][6]

Limit Tests for Impurities

These tests ensure that the levels of potentially toxic heavy metals and other impurities are below the specified limits.

- Heavy Metals (Arsenic and Lead):
 - Principle: Modern instrumental methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the preferred techniques for their high sensitivity and specificity.
 - General Procedure:
 - The sample is digested using a mixture of acids (e.g., nitric and hydrochloric acid) to bring the metals into solution.
 - The resulting solution is diluted and analyzed using a calibrated ICP-MS or AAS instrument.
 - Concentrations are determined against certified reference standards.
 - Limits are typically ≤ 3 ppm for Arsenic and ≤ 2 ppm for Lead. [5][6]
- Anionic Impurities (Sulfate and Chloride):
 - Principle: These are classical limit tests based on the precipitation of the respective insoluble salts (barium sulfate and silver chloride). The turbidity produced is compared against a standard of known concentration.
 - General Procedure (Sulfate):

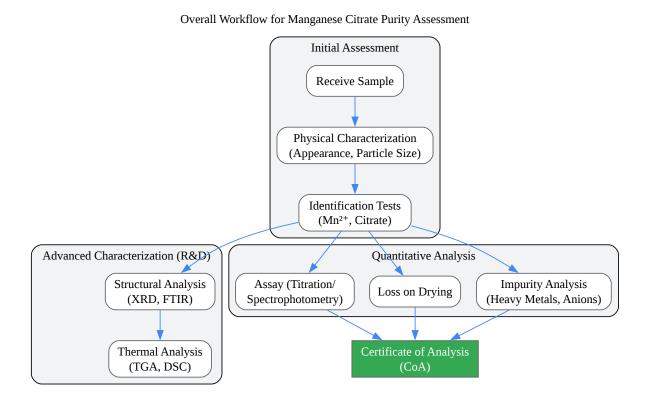


- Dissolve a specified amount of the sample (e.g., 100 mg) in water.[10]
- Add barium chloride solution.
- After a set time, compare the turbidity of the sample solution with that of a standard sulfate solution treated in the same manner. The turbidity of the sample should not exceed that of the standard.[10]

Advanced Analytical Techniques

For comprehensive characterization, especially during product development, the following techniques are indispensable.





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